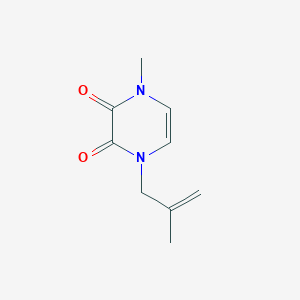
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as Methylglyoxal-bis(guanylhydrazone) (MGBG), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MGBG is a polyamine analog that has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.
Wirkmechanismus
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been associated with many types of cancer. By inhibiting ODC, MGBG reduces the levels of polyamines in the cell, which leads to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
MGBG has been shown to have both biochemical and physiological effects. Biochemically, MGBG inhibits the activity of ODC, which reduces the levels of polyamines in the cell. Physiologically, MGBG has been shown to inhibit the growth of cancer cells, parasites, and bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MGBG is that it is a synthetic compound that can be easily synthesized in the lab. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations of MGBG is that it can be toxic at high concentrations, which makes it difficult to use in vivo.
Zukünftige Richtungen
There are several future directions for the study of MGBG. One direction is to investigate its potential therapeutic applications in other diseases, such as bacterial infections and viral infections. Another direction is to develop more potent analogs of MGBG that have fewer side effects and can be used in vivo. Finally, future studies should focus on elucidating the molecular mechanisms of MGBG's effects on cells and organisms.
Conclusion
In conclusion, MGBG is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of ODC, which reduces the levels of polyamines in the cell and leads to the inhibition of cell growth and proliferation. MGBG has been shown to be effective against cancer, malaria, and trypanosomiasis, and there are several future directions for its study.
Synthesemethoden
MGBG can be synthesized by the condensation of methylglyoxal and guanylhydrazine. The reaction is carried out in anhydrous ethanol at room temperature and yields a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
MGBG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and trypanosomiasis. In cancer, MGBG has been shown to inhibit the growth of cancer cells by inhibiting the activity of ODC, which is overexpressed in many types of cancer. In malaria, MGBG has been shown to inhibit the growth of the parasite by targeting the polyamine biosynthesis pathway. In trypanosomiasis, MGBG has been shown to be effective against both the bloodstream and intracellular forms of the parasite.
Eigenschaften
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)6-11-5-4-10(3)8(12)9(11)13/h4-5H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDPZZXIUEYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

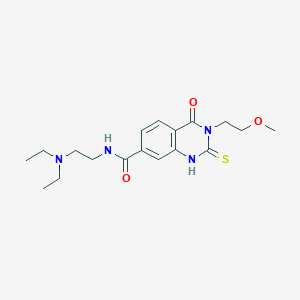
![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2897744.png)
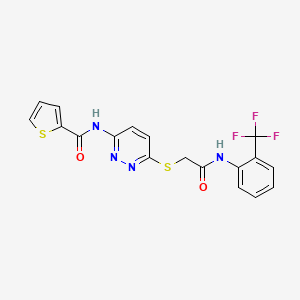
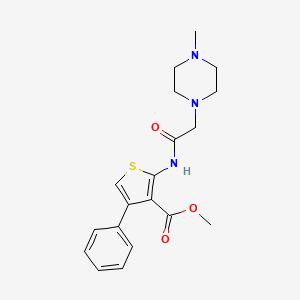
![(6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2897749.png)
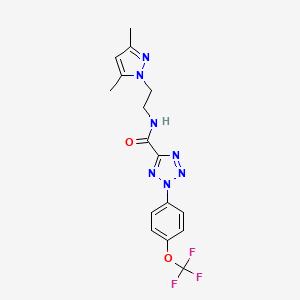
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)
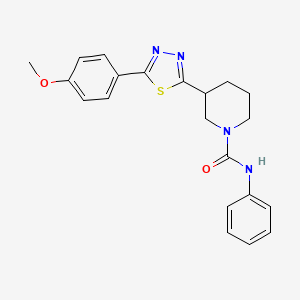
![{5H,6H,7H-cyclopenta[b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2897756.png)
![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)
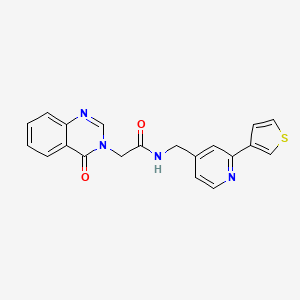
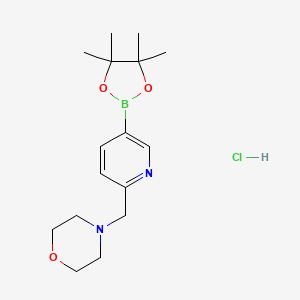
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)